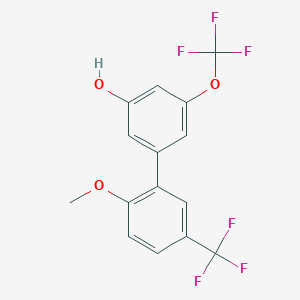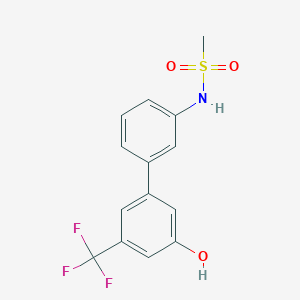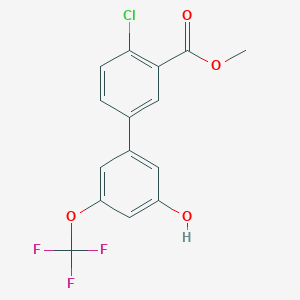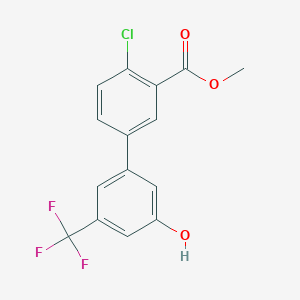
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-MTFMTP) is a phenolic compound, which is used in various scientific research applications. It is a derivative of phenol and is synthesized by a reaction between trifluoroacetic acid and methoxy-5-trifluoromethylphenol. 5-MTFMTP is a colorless solid and has a melting point of approximately 140°C. It is a highly polar compound and has a wide range of applications in organic synthesis, analytical chemistry and biochemistry.
Scientific Research Applications
5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reactant in the synthesis of various organic compounds. It is also used in analytical chemistry and biochemistry for the determination of various compounds. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals. In addition, it is used in the synthesis of biodegradable polymers, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is based on its reactivity with other compounds. It is a highly polar compound and has a high affinity for other molecules. It can form hydrogen bonds with other molecules, which can lead to the formation of new compounds. In addition, it can act as an electron donor or acceptor, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. It has been shown to have weak antibacterial activity against some Gram-positive bacteria. It has also been shown to have weak antifungal activity against some fungi. However, its effects on other organisms are not known.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its high reactivity, low cost, and easy availability. In addition, it is a highly polar compound and can be used in a variety of reactions. However, it is also limited by its low solubility in water and its tendency to form hydrogen bonds with other compounds.
Future Directions
In order to further explore the potential applications of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%, there are several directions that could be taken. These include further research into its antibacterial and antifungal activities, as well as its potential use in the synthesis of biodegradable polymers. In addition, further research could be conducted into its mechanism of action and its potential applications in analytical chemistry and biochemistry. Finally, further research could be conducted into its potential toxicity and its effects on human health.
Synthesis Methods
The synthesis of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is achieved by the acid-catalyzed reaction of trifluoroacetic acid and methoxy-5-trifluoromethylphenol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is performed at room temperature. The reaction is fast and yields a high yield of the product. The reaction scheme is as follows:
Methoxy-5-trifluoromethylphenol + Trifluoroacetic acid → 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O3/c1-23-13-3-2-9(14(16,17)18)6-12(13)8-4-10(22)7-11(5-8)24-15(19,20)21/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVSWVYIHNVIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686759 |
Source


|
| Record name | 2'-Methoxy-5-(trifluoromethoxy)-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-06-3 |
Source


|
| Record name | 2'-Methoxy-5-(trifluoromethoxy)-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)



![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)


